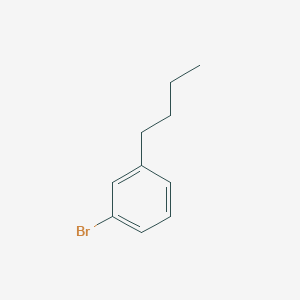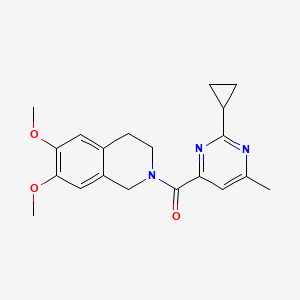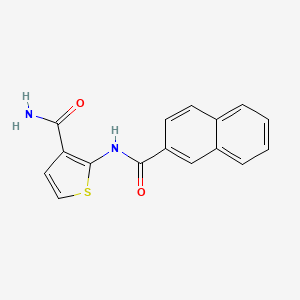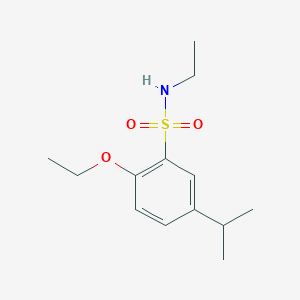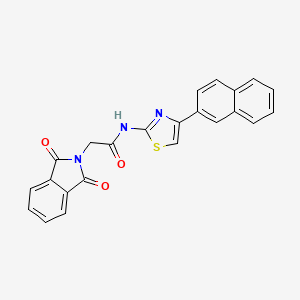![molecular formula C21H25N5O4 B2710441 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876901-14-3](/img/structure/B2710441.png)
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a purine ring, which is a fused six-membered and five-membered ring system with four nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine and purine rings in separate steps, followed by their fusion. The 2,4-dimethoxyphenyl group could be introduced via a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and purine rings, along with the 2,4-dimethoxyphenyl group. The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrimidine and purine rings, as well as the 2,4-dimethoxyphenyl group. These groups could participate in a variety of reactions, including substitution reactions, addition reactions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and purine rings could contribute to its aromaticity, while the 2,4-dimethoxyphenyl group could influence its solubility .Scientific Research Applications
Structural Analysis and Molecular Interactions
- A study on racemic and hydroxy derivatives of similar complex structures demonstrated the importance of hydrogen bonding in crystallization and molecular interactions. The analysis highlighted the molecules' planar and folded fused-ring systems, suggesting potential applications in studying molecular stability and interactions (J. N. Low et al., 2004).
Photophysical Properties and Sensing Applications
- Research into pyrimidine-phthalimide derivatives explored their photophysical properties, including solid-state fluorescence and solvatochromism. These compounds were identified as potential colorimetric pH sensors and logic gates, indicating applications in material science and sensor development (Han Yan et al., 2017).
Anticancer Agent Synthesis
- A catalysis study involving the synthesis of 1,8-dioxo-octahydroxanthenes, using molecular iodine, suggested the potential of certain compounds as anticancer agents. This demonstrates the compound's relevance in medicinal chemistry for developing new therapeutic agents (Naveen Mulakayala et al., 2012).
Catalyst-Free Synthesis Approaches
- A study on the catalyst-free synthesis of dihydrothieno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione derivatives in aqueous media highlighted environmentally friendly procedures. This indicates the chemical's potential use in green chemistry and sustainable synthesis methods (Changsheng Yao et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-6-9-24-19(27)17-18(23(3)21(24)28)22-20-25(11-13(2)12-26(17)20)15-8-7-14(29-4)10-16(15)30-5/h6-8,10,13H,1,9,11-12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUBFDRBTNWABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2710360.png)

![Ethyl 3-(furan-2-ylmethyl)-5-methyl-4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710362.png)
